molecular formula C9H18O5S B8640573 Ethyl 6-methylsulfonyloxyhexanoate CAS No. 124668-93-5

Ethyl 6-methylsulfonyloxyhexanoate

Cat. No.: B8640573
CAS No.: 124668-93-5
M. Wt: 238.30 g/mol
InChI Key: CHMCRBDGDXQXQU-UHFFFAOYSA-N
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Description

Ethyl 6-methylsulfonyloxyhexanoate is a sulfonate ester derivative of hexanoic acid, featuring a methylsulfonyloxy (-OSO₂CH₃) group at the sixth carbon of the hexanoate chain and an ethyl ester moiety.

Properties

CAS No.

124668-93-5

Molecular Formula

C9H18O5S

Molecular Weight

238.30 g/mol

IUPAC Name

ethyl 6-methylsulfonyloxyhexanoate

InChI

InChI=1S/C9H18O5S/c1-3-13-9(10)7-5-4-6-8-14-15(2,11)12/h3-8H2,1-2H3

InChI Key

CHMCRBDGDXQXQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Reactivity

The table below compares Ethyl 6-methylsulfonyloxyhexanoate with four structurally related compounds, highlighting differences in functional groups, reactivity, and applications:

Compound Name CAS Number Molecular Formula Key Functional Groups Reactivity/Properties Applications Toxicity/Handling
This compound Not available C₉H₁₈O₅S Ethyl ester, methylsulfonyloxy High reactivity in nucleophilic substitution (due to strong leaving group) Organic synthesis, alkylation, pharmaceutical intermediates Likely mutagenic; requires PPE and ventilation (inferred from )
Ethyl Methanesulfonate Not provided C₃H₈O₃S Ethyl ester, methanesulfonate Highly reactive alkylating agent; mutagenic Laboratory alkylation, DNA modification OSHA-regulated; strict PPE and engineering controls required
Methyl 6-Acetoxyhexanoate 104954-58-7 C₉H₁₆O₄ Methyl ester, acetoxy Moderate reactivity (weaker leaving group compared to sulfonates) Pharmaceutical intermediates, esterification reactions Limited data; standard ester handling precautions apply
Ethyl 6-(2,5-Dichlorophenyl)-6-oxohexanoate 898778-14-8 C₁₄H₁₅Cl₂O₃ Ethyl ester, dichlorophenyl, ketone Lipophilic; aromatic electrophilicity from chlorine substituents Potential bioactive compound (e.g., antifungal/antibacterial agents) Handle with care; avoid inhalation (safety data sheet referenced )
Ethyl 6-(2-Methoxyphenyl)-6-oxohexanoate 898752-73-3 C₁₅H₂₀O₄ Ethyl ester, methoxyphenyl, ketone Moderate reactivity; methoxy group enhances solubility Pharmaceutical research (e.g., prodrug development) Limited toxicity data; assume standard aromatic compound precautions

Key Comparative Insights

Reactivity
  • Sulfonate Esters (Target Compound and Ethyl Methanesulfonate): The methylsulfonyloxy group in this compound and the methanesulfonate group in Ethyl Methanesulfonate are strong leaving groups, making these compounds highly reactive in nucleophilic substitution reactions. Ethyl Methanesulfonate is a well-documented mutagen due to its ability to alkylate DNA .
  • Acetoxy Esters (Methyl 6-Acetoxyhexanoate): The acetoxy group (-OAc) is a weaker leaving group, resulting in lower reactivity compared to sulfonates. This makes acetoxy esters more suitable for controlled synthetic steps requiring milder conditions .
  • The ketone group may participate in condensation or reduction reactions.
Toxicity and Handling
  • Sulfonate esters universally require stringent safety protocols. Ethyl Methanesulfonate mandates OSHA-compliant engineering controls (e.g., ventilation) and PPE (gloves, goggles) due to its mutagenicity . Similar precautions are inferred for this compound.
  • Acetoxy and aromatic ketone derivatives pose lower immediate risks but still necessitate standard handling (e.g., avoiding inhalation, skin contact) .

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